molecular formula C8H8N2O2 B1321486 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-10-1

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1321486
CAS No.: 20348-10-1
M. Wt: 164.16 g/mol
InChI Key: JOVBARNMXQYDDI-UHFFFAOYSA-N
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Description

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound with a unique structure that combines a pyridine ring and an oxazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 2H-Pyrido[3,2-b][1,4]oxazine
  • 3,4-Dihydro-2H-1-oxa-4,5-diaza-naphthalene

Uniqueness

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Biological Activity

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 20348-10-1
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

The compound features a unique structure that combines a pyridine ring and an oxazine ring, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been noted in both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA replication through the targeting of topoisomerases, similar to other compounds in its class .

Anticancer Activity

In studies focusing on cancer treatment, this compound has shown promise as a potential anticancer agent . It appears to interact with key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been investigated for its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth .

The biological activity of this compound can be attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes or receptors involved in disease progression.
  • Cell Cycle Interference: By affecting the signaling pathways critical for cell cycle regulation, it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study:
    • A study reported a minimum inhibitory concentration (MIC) of 80–160 µg/ml against key pathogens such as E. coli and Staphylococcus aureus. The compound was effective in inhibiting bacterial DNA gyrase .
  • Anticancer Efficacy:
    • Research demonstrated that derivatives of this compound showed significant efficacy in tumor xenograft models. One derivative exhibited a tumor growth inhibition (TGI) rate of 87.7% at a dose of 50 mg/kg without significant toxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, Staphylococcus aureusMIC: 80–160 µg/ml
AnticancerPI3K/Akt/mTOR pathwayTGI: 87.7% at 50 mg/kg
Enzyme InhibitionBacterial DNA gyraseInhibition of DNA replication

Properties

IUPAC Name

6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVBARNMXQYDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619201
Record name 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-10-1
Record name 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-6-methyl-pyridin-3-ol (5.7 g, 46 mmol) (prepared by reduction of 6-methyl-2-nitro-pyridin-3-ol according to the procedure of J. Kaminski et al, [J. Med. Chem, 30 (11), 2031 (1987)1 in dimethylsulphoxide (60 ml) was treated with sodium hydride (44 mmol) under argon. After 0.25 hours methyl chloroacetate (4 mL, 5 g, 46 mmol) was added and the mixture heated at 100° C. for 3.5 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL), then partitioned between dichloromethane and water. The organic extracts were dried and evaporated and the residue was chromatographed eluting with 0-20% ethyl acetate in dichloromethane affording the product as a white crystalline solid (4.7 g, 62%).
Quantity
5.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
( 11 )
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0 (± 1) mol
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reactant
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44 mmol
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reactant
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60 mL
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4 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-6-methyl-pyridin-3-ol (18.3 g, 148 mmol), sodium bicarbonate (30 g, 354 mmol), H2O (100 mL), and 2-butanone (100 mL) in an ice-water bath was added a solution of chloroacetyl chloride (13.3 mL. 167 mmol) in 2-butanone (30 mL) over 1.5 h, controlling the temperature below 10 ° C. After the addition was complete, the ice-water bath was removed and the mixture was stirred at ambient temperature for 30 minutes, followed by refluxing for 1.5 h. The solvents were evaporated, and the resulting solid was washed with H2O (3 times), and dried under high vacuum overnight, giving the title compound (19.2 g, 79% yield) as a pale yellow solid. 1H NMR (CDCl3) δ 10.45 (bs, 1H), 7.17 (d, 1H, J=8.1 Hz), 6.78 (d, 1H, J=8.1 Hz), 4.62 (s, 2H), 2.52 (s, 3H). Mass spectrum (LCMS, ESI) calculated for C8H9N2O2 165.1 (M+1); found 165.1.
Quantity
18.3 g
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reactant
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Quantity
30 g
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reactant
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Name
Quantity
100 mL
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reactant
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100 mL
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solvent
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13.3 mL
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
79%

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